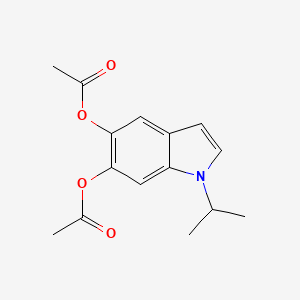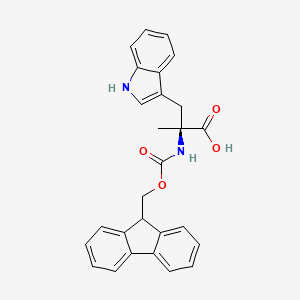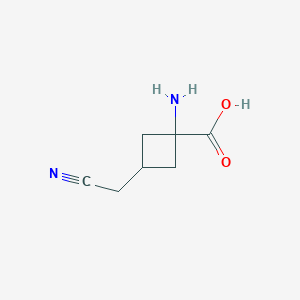
1H-Imidazole, 2,4-diiodo-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodo-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-4-nitro-1H-imidazole typically involves the nitration of an imidazole precursor followed by iodination. One common method starts with the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate to introduce iodine atoms at the 2 and 5 positions.
Industrial Production Methods: Industrial production of 2,5-diiodo-4-nitro-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diiodo-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted imidazoles.
Reduction Products: 2,5-diiodo-4-amino-1H-imidazole.
Oxidation Products: N-oxide derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodo-4-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The presence of iodine and nitro groups can enhance the compound’s ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biochemical assays and drug discovery.
Wirkmechanismus
The mechanism of action of 2,5-diiodo-4-nitro-1H-imidazole in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial or anticancer effects. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Triiodoimidazole: Similar in structure but with an additional iodine atom.
4-Nitroimidazole: Lacks the iodine atoms but retains the nitro group.
2-Iodo-4-nitroimidazole: Contains only one iodine atom.
Uniqueness: 2,5-Diiodo-4-nitro-1H-imidazole is unique due to the specific positioning of the iodine and nitro groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a multifunctional compound in various applications.
Eigenschaften
CAS-Nummer |
19183-12-1 |
|---|---|
Molekularformel |
C3HI2N3O2 |
Molekulargewicht |
364.87 g/mol |
IUPAC-Name |
2,4-diiodo-5-nitro-1H-imidazole |
InChI |
InChI=1S/C3HI2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) |
InChI-Schlüssel |
AYXLLMDYGCNDPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N1)I)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

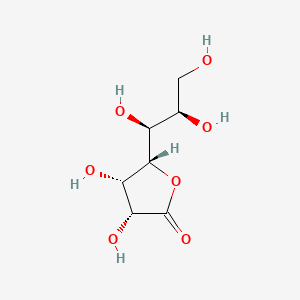
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
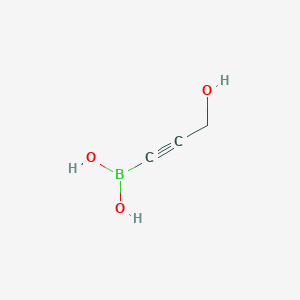
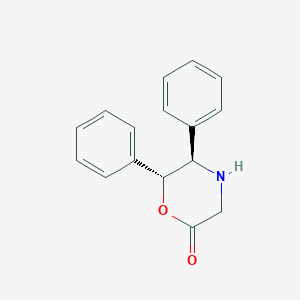
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
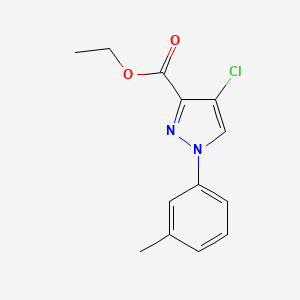
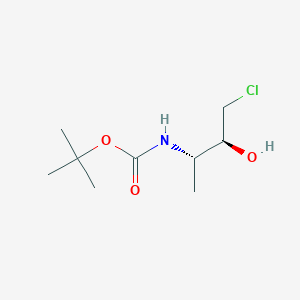
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
